molecular formula C13H26OSi B8602727 1-Decyn-3-ol, 1-(trimethylsilyl)- CAS No. 140149-76-4

1-Decyn-3-ol, 1-(trimethylsilyl)-

Cat. No.: B8602727
CAS No.: 140149-76-4
M. Wt: 226.43 g/mol
InChI Key: KGFXSPBJDFBTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Decyn-3-ol, 1-(trimethylsilyl)- is a useful research compound. Its molecular formula is C13H26OSi and its molecular weight is 226.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Decyn-3-ol, 1-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decyn-3-ol, 1-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

140149-76-4

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

1-trimethylsilyldec-1-yn-3-ol

InChI

InChI=1S/C13H26OSi/c1-5-6-7-8-9-10-13(14)11-12-15(2,3)4/h13-14H,5-10H2,1-4H3

InChI Key

KGFXSPBJDFBTEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C#C[Si](C)(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane.tetrahydrofuran complex (2.4 g, 8.3 mmol) in pentane (25 mL) and add octyladldehyde (1.3 mL, 8.3). Stir at room temperature for 40 minutes and evaporate the solvent under a positive pressure of nitrogen to give a yellow solid. Add ethyl ether (30mL) and methanol (336 μL, 8.3 mmol), cool to 0° C. and add, by dropwise addition, ethanolamine (0.5 mL, 8.3 mmol). Stir overnight, centrifuge the reaction mixture and separate the clear supernatant liquid. Wash the precipitate with pentane (2×25 mL) and combine the organic phase. Wash with water (2×25 mL) and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography (19:1 hexane/ethyl acetate) to give the title compound as a clear liquid (1.71 g, 91%).
Name
B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

Dissolve B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane.tetrahydrofuran complex (2.4 g, 8.3 mmol) in pentane (25 mL) and add octylaldehyde (1.3 mL, 8.3 mmol). Stir at room temperature for 40 minutes and evaporate the solvent under a positive pressure of nitrogen to give a yellow solid. Add ethyl ether (30 mL) and methanol (336 μL, 8.3 mmol), cool to 0° C. and add, by dropwise addition, ethanolamine (0.5 mL, 8.3 mmol). Stir overnight, centrifuge the reaction mixture and separate the clear supernatant liquid. Wash the precipitate with pentane (2×10 mL) and combine the organic phases. Wash with water (2×25 mL) and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography (19:1 hexane/ethyl acetate) to give the title compound as a clear liquid (1.71 g, 91%).
Name
B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
octylaldehyde
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
91%

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